![molecular formula C23H30Cl2N3OP B14701291 1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane CAS No. 14992-07-5](/img/structure/B14701291.png)
1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane is a chemical compound with the molecular formula C₂₃H₃₀Cl₂N₃OP It is characterized by the presence of a diazaphosphinan ring, which is substituted with two 4-chlorobenzyl groups and an azepane ring
Métodos De Preparación
The synthesis of 1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane typically involves the following steps:
Formation of the Diazaphosphinan Ring: The diazaphosphinan ring is synthesized by reacting appropriate precursors under controlled conditions. This step often involves the use of phosphorus trichloride and amines.
Substitution with 4-Chlorobenzyl Groups: The diazaphosphinan ring is then substituted with 4-chlorobenzyl groups through nucleophilic substitution reactions.
Introduction of the Azepane Ring:
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzyl groups can be replaced with other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane can be compared with other similar compounds, such as:
1,3-Bis(4-chlorobenzyl)-2-propyl-3H-benzimidazol-1-ium bromide: This compound has a similar structural motif but differs in the presence of a benzimidazole ring instead of the diazaphosphinan ring.
1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]piperidine: This compound has a piperidine ring instead of the azepane ring.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
14992-07-5 |
|---|---|
Fórmula molecular |
C23H30Cl2N3OP |
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)-1,3-bis[(4-chlorophenyl)methyl]-1,3,2λ5-diazaphosphinane 2-oxide |
InChI |
InChI=1S/C23H30Cl2N3OP/c24-22-10-6-20(7-11-22)18-27-16-5-17-28(19-21-8-12-23(25)13-9-21)30(27,29)26-14-3-1-2-4-15-26/h6-13H,1-5,14-19H2 |
Clave InChI |
CBOCLSXCXFSILK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)P2(=O)N(CCCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


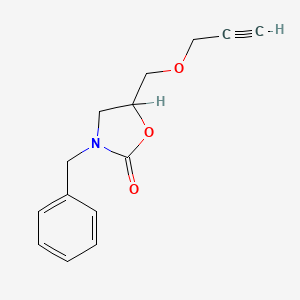


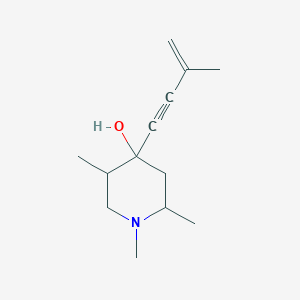
![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)

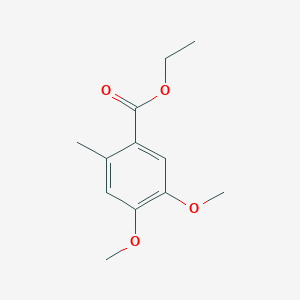
![{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile](/img/structure/B14701251.png)
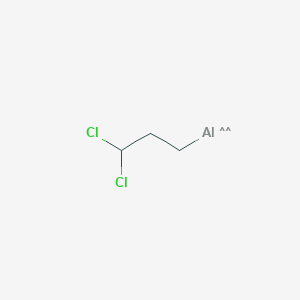
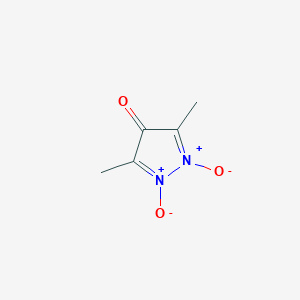
![Tert-butyl 2-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]phenoxy]acetate](/img/structure/B14701278.png)
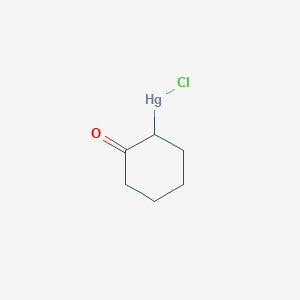
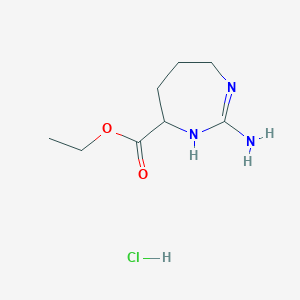
![3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone](/img/structure/B14701285.png)
